molecular formula C13H10N2OS B2599482 1-phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one CAS No. 1286721-91-2

1-phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one

Cat. No. B2599482
CAS RN: 1286721-91-2
M. Wt: 242.3
InChI Key: GRMSGOYFLAYQEM-UHFFFAOYSA-N
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Description

The compound “1-phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one” is a complex organic molecule that contains an imidazole ring, a phenyl ring, and a thiophene ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom . The phenyl group is a functional group that consists of six carbon atoms joined together in a planar cycle, with five hydrogen atoms attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings. The imidazole ring contains two nitrogen atoms, which can participate in hydrogen bonding and other interactions . The thiophene ring contains a sulfur atom, which is larger and more polarizable than the carbon atoms in a typical hydrocarbon ring . The phenyl ring is a planar, cyclic structure that can participate in pi stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The imidazole ring, for example, is known to participate in a variety of reactions, including nucleophilic substitutions and oxidations . The thiophene ring can undergo electrophilic aromatic substitution reactions . The phenyl ring can also participate in a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring could increase the compound’s solubility in water . The aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and transformation of heterocyclic compounds, including imidazole derivatives, have been extensively studied due to their significant chemical and biological properties. The synthesis of 4-phosphorylated imidazole derivatives involves metallic derivatives of imidazole and phosphorus halides, indicating the versatility of imidazole compounds in chemical reactions for creating complex molecules with potential biological activities (Abdurakhmanova et al., 2018). Furthermore, the chemical inhibitors of cytochrome P450 isoforms highlight the significance of imidazole derivatives in understanding drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).

Biological Activities and Applications

Imidazole and thiophene derivatives are known for their broad spectrum of biological activities. For instance, synthetic compounds with a tri- and tetra-substituted imidazole scaffold are recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release (Scior et al., 2011). Additionally, thiophene analogues have been synthesized and evaluated for potential carcinogenicity, demonstrating the chemical versatility and the importance of structural modification in determining biological activity (Ashby et al., 1978).

Pharmacological Importance

The therapeutic versatility of imidazo[2,1-b]-thiazoles, another class of heterocyclic compounds, has been thoroughly reviewed, emphasizing the extensive pharmacological activities of these derivatives developed between 2000-2018. These compounds exhibit diverse pharmacological activities, supporting the potential of heterocyclic compounds in drug development (Shareef et al., 2019).

Future Directions

The study of new compounds like this one is an important part of advancing fields like medicinal chemistry and materials science. Future research could explore the synthesis of this compound, its reactivity, its physical and chemical properties, and potential applications .

Mechanism of Action

properties

IUPAC Name

3-phenyl-5-thiophen-2-yl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c16-13-14-11(12-7-4-8-17-12)9-15(13)10-5-2-1-3-6-10/h1-9H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMSGOYFLAYQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(NC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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